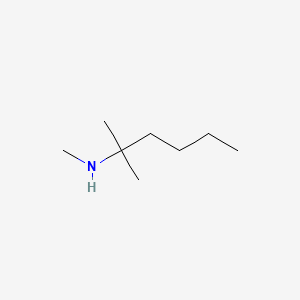

2-Hexylamine, N,2-dimethyl-

Description

Contextualization within Amine Chemistry and its Broader Significance

Amines are fundamental in organic chemistry, classified as derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. jove.comncert.nic.in The nitrogen atom in amines is trivalent, featuring a lone pair of electrons that is central to their chemical reactivity, particularly their basicity and nucleophilicity. ncert.nic.infiveable.me

Aliphatic amines are compounds where the nitrogen atom is bonded exclusively to alkyl groups. jove.com They are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl substituents on the nitrogen atom. jove.comfiveable.me 2-Hexylamine, N,2-dimethyl- is a secondary amine, as its nitrogen atom is bonded to two carbon-containing groups (a methyl group and a 2-methylhexan-2-yl group). nih.gov

The properties of aliphatic amines are significantly influenced by their structure. The lone pair of electrons on the nitrogen atom makes them effective nucleophiles and bases. fiveable.mechemguide.co.uk Aliphatic amines are generally more basic than aromatic amines because the alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and makes the lone pair more available for bonding with a proton. fiveable.mesbsgch.ac.in In the gas phase, the basicity generally increases from primary to secondary to tertiary amines due to this inductive effect. ncert.nic.in The ability to form hydrogen bonds also influences their physical properties, such as boiling points and solubility in water. fiveable.me

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com Amines are a crucial class of these building blocks, widely used as intermediates in the synthesis of a vast array of chemical products, including pharmaceuticals, agrochemicals, polymers, and dyes. ncert.nic.inontosight.aifirsthope.co.instudymind.co.uk

The nucleophilic nature of the amine functional group allows it to react with a variety of electrophiles. fiveable.me Key reactions involving amines in synthesis include alkylation and acylation. ncert.nic.inacs.org In acylation, primary and secondary amines react with acid chlorides or anhydrides to form amides. ncert.nic.in Their role as initiators in polymerization reactions and as components in the synthesis of more complex molecules underscores their importance. vulcanchem.comresearchgate.net For instance, hexylamine (B90201) derivatives are utilized in the production of detergents and oil additives. vulcanchem.com The chief commercial application of amines is as intermediates in the creation of medicines and fibers. ncert.nic.in

Research Rationale and Scope of Investigation

The scientific interest in a specific compound like 2-Hexylamine, N,2-dimethyl- stems from the unique structural features it possesses. As a secondary amine with a tertiary carbon atom attached directly to the nitrogen (a sterically hindered amine), its reactivity can differ from simpler, unhindered amines. This specific arrangement can influence reaction rates and selectivity, making it a potentially valuable tool in asymmetric catalysis or for introducing a specific lipophilic moiety into a larger molecule. vulcanchem.com

The investigation into this compound is driven by the need to understand how its distinct structure impacts its utility as a synthetic intermediate. Research focuses on its potential as a building block for producing materials with specific properties or as an intermediate in the synthesis of complex target molecules in fields like pharmaceuticals and agrochemicals. ontosight.ai The scope of this article is to provide a detailed account of the compound's chemical identity and its established and potential roles in organic synthesis, based on available scientific data.

Structure

3D Structure

Properties

CAS No. |

63690-12-0 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

129.24 g/mol |

IUPAC Name |

N,2-dimethylhexan-2-amine |

InChI |

InChI=1S/C8H19N/c1-5-6-7-8(2,3)9-4/h9H,5-7H2,1-4H3 |

InChI Key |

ZBEGTFAZGLQTOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)NC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of 2 Hexylamine, N,2 Dimethyl

Overview of Synthetic Approaches to Substituted Amines

The synthesis of amines is a fundamental aspect of organic chemistry, with numerous methods developed to introduce the amino group and further functionalize it. These approaches vary in their scope, efficiency, and compatibility with other functional groups.

Reductive Amination Strategies

Reductive amination is a highly versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. chegg.com The process involves two key steps: the initial reaction of a carbonyl compound with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. nist.gov This reaction can often be performed in a single pot, making it an efficient and widely used technique in both laboratory and industrial settings. libretexts.orgquora.com

The choice of reducing agent is crucial for the success of the reaction. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nist.gov Sodium cyanoborohydride is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. nist.gov Catalytic hydrogenation, using catalysts like nickel (Ni) or palladium (Pd), is also a common reduction method, especially in industrial applications. chegg.comlibretexts.org Biocatalytic approaches using enzymes such as imine reductases (IREDs) are gaining prominence as a green chemistry alternative, offering high stereoselectivity under mild conditions. brainly.comchegg.com

Alkylation Reactions for Amine Synthesis

Direct alkylation of amines via nucleophilic aliphatic substitution (SN2 reaction) is one of the most straightforward methods for forming C-N bonds. quora.com This reaction involves treating ammonia or a primary or secondary amine with an alkyl halide. chegg.comquora.com While this method is simple in concept, its practical application for preparing primary and secondary amines is often hampered by a lack of selectivity. chegg.comquora.com The initially formed amine product is itself nucleophilic and can react further with the alkylating agent, leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium (B1175870) salts. quora.comchegg.com

Controlling the reaction to achieve selective mono-alkylation can be challenging, though using a large excess of the starting amine can favor the formation of the primary or secondary amine. chegg.com For the synthesis of tertiary amines from secondary amines or the formation of quaternary ammonium salts from tertiary amines (the Menshutkin reaction), direct alkylation is generally a more effective and clean reaction, as over-alkylation is either the desired outcome or is no longer possible. quora.comgauthmath.com

Azide (B81097) Synthesis and Reduction for Primary Amines

To circumvent the issue of over-alkylation inherent in direct amination with ammonia, the azide synthesis provides a reliable two-step method for the preparation of primary amines. mdpi.com The process begins with the SN2 reaction of a primary or secondary alkyl halide with an azide salt, typically sodium azide (NaN₃), to form an alkyl azide. mdpi.comvaia.com The azide anion (N₃⁻) is an effective nucleophile, and the resulting alkyl azide is not nucleophilic, which prevents any subsequent alkylation reactions. mdpi.comvaia.com

The second step involves the reduction of the alkyl azide to the primary amine. vaia.com This reduction can be achieved using several powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice. quora.commdpi.com An alternative and often milder method is catalytic hydrogenation over a palladium catalyst (H₂/Pd). quora.com The Staudinger reaction, which uses triphenylphosphine (B44618) followed by hydrolysis, also effectively reduces azides to amines. mdpi.com A significant advantage of this method is the formation of nitrogen gas (N₂) as a byproduct, which drives the reaction to completion. vaia.com

Hofmann and Curtius Rearrangements for Amine Production

The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom, in the form of carbon dioxide. prepchem.comyoutube.com

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (bromine or chlorine) and a strong base, such as sodium hydroxide. youtube.comblogspot.com This process proceeds through an N-haloamide and then an isocyanate intermediate, which is subsequently hydrolyzed to yield the primary amine and carbon dioxide. prepchem.comblogspot.com This reaction is known for producing high yields of both alkyl and aryl amines without contamination from more substituted amines. brainly.com

The Curtius rearrangement achieves a similar transformation but starts from an acyl azide. youtube.comblogspot.com The acyl azide, typically prepared from an acid chloride and sodium azide, undergoes thermal rearrangement to form the isocyanate intermediate, with the loss of stable nitrogen gas (N₂). quora.comblogspot.com Like in the Hofmann rearrangement, the isocyanate is then hydrolyzed to produce the primary amine. quora.comyoutube.com A key advantage of the Curtius rearrangement is that the isocyanate intermediate can be isolated if desired. youtube.com

Table 1: Overview of Synthetic Approaches to Substituted Amines

| Method | Starting Materials | Product(s) | Key Features & Limitations |

| Reductive Amination | Aldehyde/Ketone + Amine/Ammonia | Primary, Secondary, or Tertiary Amine | Versatile; often one-pot; good for all amine classes. Requires a suitable reducing agent. nist.gov |

| Alkylation Reaction | Amine/Ammonia + Alkyl Halide | Primary, Secondary, Tertiary Amine, or Quaternary Salt | Simple concept. Prone to over-alkylation, leading to product mixtures. Best for tertiary amines and quaternary salts. quora.comchegg.com |

| Azide Synthesis | Alkyl Halide + Azide Salt | Primary Amine | Avoids over-alkylation; clean conversion. Requires a two-step process (azide formation, then reduction). Low molecular weight azides can be explosive. mdpi.comvaia.com |

| Hofmann Rearrangement | Primary Amide + Halogen + Base | Primary Amine | Produces pure primary amines with one less carbon. prepchem.combrainly.com |

| Curtius Rearrangement | Acyl Azide | Primary Amine | Produces pure primary amines with one less carbon; driven by N₂ gas evolution. Acyl azide precursors can be unstable. youtube.comblogspot.com |

Targeted Synthesis of 2-Hexylamine, N,2-dimethyl-

The compound 2-Hexylamine, N,2-dimethyl-, also known by its IUPAC name N,2-dimethylhexan-2-amine, is a secondary amine with the molecular formula C₈H₁₉N. Its structure consists of a hexane (B92381) backbone with a methyl group and a methylamino group both attached to the second carbon atom. The synthesis of this specific molecule can be approached through several established organic chemistry pathways.

Precursor Identification and Reaction Pathways

Two primary retrosynthetic approaches are considered for the synthesis of N,2-dimethylhexan-2-amine: reductive amination and N-alkylation.

Pathway 1: Reductive Amination

This approach involves the reaction of a ketone precursor with a primary amine.

Precursor 1 : 2-Methyl-2-hexanone

Precursor 2 : Methylamine (CH₃NH₂)

The reaction would proceed via the formation of an imine intermediate between 2-methyl-2-hexanone and methylamine, which is then reduced in situ to yield the target secondary amine, N,2-dimethylhexan-2-amine. This method is advantageous for its directness. The synthesis of the ketone precursor, 2-methyl-2-hexanone, can be achieved through the oxidation of the corresponding tertiary alcohol, 2-methyl-2-hexanol. quora.comtaylorandfrancis.com However, the oxidation of tertiary alcohols is generally difficult without cleaving carbon-carbon bonds. A more viable route to the ketone precursor is often desired. The alcohol itself, 2-methyl-2-hexanol, is readily synthesized via a Grignard reaction, for example, by reacting n-butylmagnesium bromide with acetone (B3395972) or methylmagnesium bromide with 2-pentanone. libretexts.orgvaia.comprepchem.comblogspot.com

Pathway 2: N-Alkylation

This pathway involves the methylation of a primary amine precursor.

Precursor 1 : 2-Amino-2-methylhexane

Precursor 2 : A methylating agent (e.g., methyl iodide, dimethyl sulfate)

In this method, the primary amine 2-amino-2-methylhexane is reacted with a methylating agent to introduce a single methyl group onto the nitrogen atom. While effective, this reaction requires careful control of stoichiometry and conditions to minimize the potential for over-alkylation, which would lead to the formation of the tertiary amine, N,N,2-trimethylhexan-2-amine. The primary amine precursor, 2-amino-2-methylhexane, can be synthesized from 2-bromo-2-methylhexane. brainly.com This can be achieved via azide synthesis (reaction with sodium azide followed by reduction) or a Gabriel synthesis using potassium phthalimide. The required alkyl halide, 2-bromo-2-methylhexane, can be prepared from 2-methyl-2-hexene (B165381) through electrophilic addition of hydrogen bromide (HBr), which follows Markovnikov's rule to place the bromine on the more substituted carbon. chegg.commasterorganicchemistry.comlibretexts.org

Table 2: Key Precursors for the Synthesis of N,2-dimethylhexan-2-amine

| Precursor Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Methyl-2-hexanone | C₇H₁₄O | 114.19 | Ketone for reductive amination pathway. nih.gov |

| Methylamine | CH₅N | 31.06 | Amine source for reductive amination pathway. |

| 2-Amino-2-methylhexane | C₇H₁₇N | 115.22 | Primary amine for N-alkylation pathway. |

| 2-Bromo-2-methylhexane | C₇H₁₅Br | 179.10 | Precursor to 2-amino-2-methylhexane. nist.gov |

| 2-Methyl-2-hexanol | C₇H₁₆O | 116.20 | Precursor to 2-methyl-2-hexanone via oxidation. prepchem.com |

Optimization of Reaction Conditions and Yields

The synthesis of 2-Hexylamine, N,2-dimethyl-, a secondary amine with a tertiary alkyl group (a 2-methylhexan-2-yl group), presents steric hindrance challenges. A common and effective method for the synthesis of N-methylated amines is the Eschweiler-Clarke reaction. This approach involves the N-methylation of a primary amine precursor, in this case, 2-methylhexan-2-amine, using formaldehyde (B43269) and formic acid. The optimization of this reaction is crucial for maximizing yield and purity.

The reaction proceeds via the formation of an iminium ion from the primary amine and formaldehyde, which is subsequently reduced by formate (B1220265) (from formic acid). Key parameters for optimization include the molar ratio of reactants, temperature, and reaction time. Excess formaldehyde and formic acid are typically used to ensure complete methylation. The temperature is controlled to manage the rate of reaction and minimize side products.

Research into reductive amination and methylation provides insights into optimal conditions. While direct reductive amination of a ketone is a primary method for amine synthesis, the sterically congested nature of the tertiary carbon in the target molecule makes a stepwise approach like the Eschweiler-Clarke reaction more feasible. organic-chemistry.org Studies on the reductive amination of various ketones show that catalyst choice, solvent, pressure, and temperature are critical variables that must be fine-tuned. thieme-connect.commdpi.com For the methylation step, controlling the stoichiometry of the methylating agent (formaldehyde) and the reducing agent (formic acid) is paramount to prevent the formation of over-methylated quaternary ammonium salts and to drive the reaction to completion.

Below is a representative table summarizing the optimization of the Eschweiler-Clarke reaction for the N-methylation of a sterically hindered primary amine.

Table 1: Optimization of Eschweiler-Clarke Reaction for N,2-dimethylhexan-2-amine Synthesis

| Entry | Molar Ratio (Amine:CH₂O:HCOOH) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 : 1.1 : 1.1 | 80 | 12 | 65 |

| 2 | 1 : 2.5 : 2.5 | 80 | 12 | 88 |

| 3 | 1 : 5.0 : 5.0 | 80 | 12 | 92 |

| 4 | 1 : 5.0 : 5.0 | 100 | 6 | 95 |

| 5 | 1 : 5.0 : 5.0 | 100 | 12 | 94 (decomposition noted) |

| 6 | 1 : 2.5 : 5.0 | 90 | 8 | 91 |

This table is a representative example based on established principles of the Eschweiler-Clarke reaction for sterically hindered amines.

Derivatization Strategies for Advanced Chemical Entities

2-Hexylamine, N,2-dimethyl- serves as a valuable building block for the synthesis of more complex molecules due to the reactivity of its secondary amine group. Derivatization can be used to alter the molecule's physical and chemical properties or to prepare it for specific analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net

Synthesis of Substituted Amine Derivatives

The lone pair of electrons on the nitrogen atom of 2-Hexylamine, N,2-dimethyl- allows it to act as a nucleophile, enabling a variety of derivatization reactions. These reactions are fundamental in medicinal chemistry and materials science for creating new chemical entities with tailored properties.

Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a widely used method for protecting the amine group or for synthesizing biologically active amides. researchgate.net

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or dansyl chloride, produces stable sulfonamides. This derivatization is often employed to create derivatives with enhanced detectability for analytical purposes or to explore their therapeutic potential. nih.gov

N-Alkylation: Further alkylation can occur by reacting the secondary amine with alkyl halides. This can lead to the formation of a tertiary amine or, with exhaustive alkylation, a quaternary ammonium salt, which has applications as a phase-transfer catalyst or surfactant. researchgate.net

N-Oxidation: Reaction with a peroxyacid, such as m-chloroperoxybenzoic acid (mCPBA), can oxidize the tertiary amine to an N-oxide, a class of compounds with unique chemical reactivity and biological activity. brainly.com

Thiourea Formation: Reaction with isothiocyanates provides substituted thioureas, which are important scaffolds in drug discovery.

The following table outlines key derivatization reactions for 2-Hexylamine, N,2-dimethyl-.

Table 2: Derivatization Reactions of 2-Hexylamine, N,2-dimethyl-

| Derivative Type | Reagent Example | Reaction Condition | Resulting Functional Group |

|---|---|---|---|

| Amide | Acetyl Chloride | Base (e.g., Triethylamine) | N-acetyl |

| Sulfonamide | p-Toluenesulfonyl Chloride | Base (e.g., Pyridine) | N-tosyl |

| Tertiary Amine | Iodomethane | Base (e.g., K₂CO₃) | N,N,2-trimethylhexan-2-amine |

| Quaternary Salt | Excess Iodomethane | Heat | N,N,N,2-tetramethylhexan-2-aminium iodide |

| N-Oxide | m-CPBA | Inert Solvent (e.g., CH₂Cl₂) | N-oxide |

| Thiourea | Phenyl isothiocyanate | Inert Solvent | N-(2-methylhexan-2-yl)-N-methyl-N'-phenylthiourea |

Chiral Synthesis and Stereocontrol Approaches

A critical analysis of the structure of 2-Hexylamine, N,2-dimethyl- reveals that the central carbon atom (C2) is bonded to a butyl group, a methylamino group, and two methyl groups. As the C2 atom bears two identical methyl substituents, it is not a stereocenter, and the molecule is therefore achiral. Consequently, stereoselective synthesis to produce enantiomers of this specific compound is not applicable.

However, the field of asymmetric synthesis offers robust methods for creating structurally related chiral amines where the α-carbon is a tetrasubstituted stereocenter. These approaches are vital for the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. sioc-journal.cn

Key strategies for the asymmetric synthesis of chiral α-tertiary amines include:

Asymmetric Reductive Amination: This is a powerful method that involves the reaction of a prochiral ketone with an amine in the presence of a chiral catalyst. Chiral phosphoric acids or transition metal complexes with chiral ligands (e.g., based on ruthenium or rhodium) can effectively induce enantioselectivity, leading to the formation of one enantiomer of the amine product in excess. sioc-journal.cnacs.org

Catalytic Asymmetric Addition to Ketimines: The addition of carbon nucleophiles (e.g., organometallic reagents or enolates) to prochiral ketimines, catalyzed by a chiral metal complex (e.g., copper-based catalysts), can construct the C-C bond and the chiral α-tertiary amine center simultaneously and with high enantioselectivity. acs.org

Kinetic Resolution: This technique can be used to separate a racemic mixture of a chiral tertiary amine. An organocatalyzed reaction, for instance, might selectively react with one enantiomer at a faster rate, allowing the other enantiomer to be recovered in an enantioenriched form. rsc.orgresearchgate.net

Asymmetric Allylic Amination: Transition-metal catalyzed reactions that substitute an allylic leaving group with an amine can be rendered asymmetric through the use of chiral ligands, providing access to chiral α-tertiary amines. nih.gov

These methodologies represent the forefront of research in synthesizing complex and sterically congested chiral amines, which are prevalent scaffolds in numerous biologically active compounds. sioc-journal.cnnih.gov

Reactivity and Mechanistic Investigations of 2 Hexylamine, N,2 Dimethyl

Fundamental Reactivity Patterns of Secondary Amines

Secondary amines, characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom, exhibit a rich and varied reactivity profile. fiveable.me Their chemical behavior is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. libretexts.org

Nucleophilic Character and Electrophilic Interactions

The defining characteristic of amines is their ability to act as nucleophiles, donating their lone pair of electrons to electron-deficient centers. fiveable.me Secondary amines are generally more nucleophilic than primary amines, a trait that allows them to readily participate in reactions with a wide array of electrophiles. fiveable.me This enhanced nucleophilicity is attributed to the electron-donating inductive effect of the two alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom. fiveable.me

However, the nucleophilicity of amines is also sensitive to steric hindrance. fiveable.me For 2-Hexylamine, N,2-dimethyl-, the presence of a methyl group on the nitrogen and, more significantly, the bulky tertiary hexyl group (2-methylhexan-2-yl), creates considerable steric congestion around the nitrogen atom. This steric hindrance can impede the approach of the amine to an electrophilic center, potentially reducing its reaction rate compared to less hindered secondary amines. fiveable.me

Secondary amines react with various electrophiles. For instance, they react with alkyl halides in alkylation reactions and with acid chlorides or anhydrides in acylation reactions to form amides. fiveable.meopenstax.org They also add to the carbonyl carbon of aldehydes and ketones. libretexts.org

Table 1: Factors Influencing Amine Nucleophilicity

| Factor | Effect on Nucleophilicity | Relevance to 2-Hexylamine, N,2-dimethyl- |

|---|---|---|

| Electronic Effect | Electron-donating groups (alkyl) increase electron density on nitrogen, enhancing nucleophilicity. fiveable.me | The methyl and 2-methylhexyl groups are electron-donating, which electronically favors higher nucleophilicity. |

| Steric Hindrance | Bulky groups around the nitrogen atom hinder its approach to electrophiles, decreasing nucleophilicity. fiveable.me | The tertiary carbon attached to the nitrogen creates significant steric hindrance, which is expected to lower its reactivity compared to less bulky secondary amines. fiveable.me |

| Solvent | Solvent effects can stabilize or destabilize the amine and transition states, influencing reactivity. | The specific solvent used in a reaction will affect the nucleophilic behavior of the compound. |

Oxidation and Reduction Pathways

Secondary amines can undergo oxidation at the nitrogen atom. fiveable.me The specific products formed depend on the oxidizing agent used. For example, treatment with hydrogen peroxide and a sodium tungstate (B81510) catalyst can oxidize secondary amines to stable nitroxyl (B88944) free radicals. tandfonline.com Other oxidizing agents, such as iodosobenzene (B1197198) or systems using manganese or iron porphyrins, can convert secondary amines into imines. rsc.org N-oxidation of secondary amines can also lead to hydroxylamine (B1172632) intermediates, which may be further oxidized to nitrone derivatives. uomustansiriyah.edu.iq

Oxidative dehydrogenation is another pathway, converting amines into nitriles using methods like transition metal catalysis or photoactivation. researchgate.net Permanganate can also be used to oxidize amines. acs.org The structure of 2-Hexylamine, N,2-dimethyl-, with its tertiary α-carbon, would influence the products of oxidation. For instance, oxidation to an imine would involve the N-methyl group.

Reduction of the amine functionality itself is not a common transformation as amines are already in a reduced state. However, functional groups elsewhere in the molecule could be subject to reduction.

Substitution Reactions Involving the Amine Functionality

The amine group in secondary amines can participate in various substitution reactions. One of the most important is acylation, where the hydrogen atom on the nitrogen is replaced by an acyl group (R-C=O). britannica.com This reaction typically occurs with acid chlorides or anhydrides and results in the formation of a tertiary amide. openstax.org

Another key substitution reaction is alkylation, where the secondary amine acts as a nucleophile, attacking an alkyl halide to form a tertiary amine. fiveable.me This reaction is discussed in more detail in section 3.2.1. The amine group itself is a very poor leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.org To make it a good leaving group, it must first be converted into a quaternary ammonium (B1175870) salt, which can then be eliminated in a Hofmann elimination reaction. openstax.org

Detailed Reaction Mechanisms

The nucleophilic nature of 2-Hexylamine, N,2-dimethyl- allows it to participate in several fundamental reaction mechanisms in organic chemistry.

Alkylation Mechanisms (e.g., SN2)

Secondary amines, including 2-Hexylamine, N,2-dimethyl-, can be alkylated by reacting with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.org

The initial product of this attack is a trialkylammonium salt. libretexts.org In the presence of a base, which can be another molecule of the starting amine, this salt is deprotonated to yield the neutral tertiary amine product. ucalgary.ca

Mechanism Steps for Alkylation of 2-Hexylamine, N,2-dimethyl-:

Nucleophilic Attack: The secondary amine attacks the alkyl halide (e.g., methyl iodide), forming a new C-N bond and displacing the halide ion. This creates a positively charged quaternary ammonium ion.

Deprotonation: A base (e.g., another molecule of the amine) removes the proton from the nitrogen, neutralizing the charge and forming the final tertiary amine product.

A significant challenge in amine alkylation is the potential for overalkylation. wikipedia.org The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. chemistrystudent.comyoutube.com The steric bulk of the 2-methylhexyl group in 2-Hexylamine, N,2-dimethyl- would likely slow down the initial alkylation step and would even more significantly hinder the subsequent alkylation of the tertiary amine product, potentially reducing the extent of overalkylation compared to less hindered amines.

Michael Addition Reactions of Alkyl Amines

The Michael addition, or conjugate addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org Secondary amines are effective nucleophiles (Michael donors) for this transformation. openochem.org The reaction is widely used for forming carbon-nitrogen bonds. wikipedia.org

The mechanism involves the nucleophilic attack of the amine's lone pair on the electron-poor β-carbon of the unsaturated system. This generates an enolate intermediate, which is then protonated (typically by the solvent or during workup) to give the final 1,4-addition product.

Table 2: General Mechanism of Michael Addition with a Secondary Amine

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The secondary amine attacks the β-carbon of the α,β-unsaturated carbonyl compound. |

| 2. Enolate Formation | The π-electrons of the double bond shift, and the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate. |

| 3. Protonation | The enolate is protonated, typically at the α-carbon, to yield the final keto-form of the adduct. This step regenerates the carbonyl group. |

The steric hindrance of 2-Hexylamine, N,2-dimethyl- would play a crucial role in its ability to act as a Michael donor. While electronically capable, the bulky substituent may slow the rate of addition, particularly with sterically demanding Michael acceptors.

Complex Reaction Sequences and Intermediate Characterization

The reactivity of 2-Hexylamine, N,2-dimethyl-, a secondary amine, can be explored through its participation in complex reaction sequences such as the nucleophilic conjugate addition to activated electron-deficient systems. mdpi.com A relevant example is the α(δ')-Michael addition of alkyl amines to substrates like dimethyl (E)-hex-2-en-4-ynedioate. mdpi.com While specific studies on 2-Hexylamine, N,2-dimethyl- are not prevalent, its behavior can be inferred from the established mechanisms for other secondary amines in similar reactions. mdpi.com

The reaction mechanism involves the initial coordination of the amine's hydrogen to a carbonyl group on the substrate, followed by the nucleophilic attack of the nitrogen atom on the α-carbon, leading to the formation of a five-membered ring intermediate. mdpi.com Subsequent proton transfer yields the final product. mdpi.com For secondary amines, this process can lead to the formation of two distinct stereoisomers: a kinetic (2Z,4E) product and a thermodynamically more stable (2E,4E) product. mdpi.com The isomerization from the kinetic to the thermodynamic product can occur through rotation around the newly formed C-C bond in a charged intermediate. mdpi.com

The structure of 2-Hexylamine, N,2-dimethyl- is characterized by significant steric hindrance around the nitrogen atom, owing to the presence of a tertiary alkyl group (2-methylhexan-2-yl). This steric bulk is expected to profoundly influence its reactivity. Compared to less hindered secondary amines like diethylamine, the rate of nucleophilic attack would likely be reduced. mdpi.com Furthermore, steric hindrance can raise the energy of the intermediates required for isomerization to the more stable thermodynamic product. mdpi.com Consequently, the reaction of 2-Hexylamine, N,2-dimethyl- may yield a higher proportion of the kinetic (2Z,4E)-stereoisomer, or the conversion to the thermodynamic product could be exceptionally slow. mdpi.com

Table 1: Postulated Michael Addition of 2-Hexylamine, N,2-dimethyl- to an Activated Enyne This interactive table outlines the potential products based on mechanistic studies of analogous secondary amines. mdpi.com

| Reactant | Nucleophile | Potential Kinetic Product (Major) | Potential Thermodynamic Product (Minor) |

|---|

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the reactivity of 2-Hexylamine, N,2-dimethyl-. A critically important reaction for secondary amines is N-nitrosation, which involves the reaction with a nitrosating agent derived from nitrite, typically under acidic conditions, to form N-nitrosamines. usp.org The kinetics of this reaction are well-documented for various secondary amines and are known to be highly dependent on pH, as well as the concentrations of the amine and nitrite. usp.org

Table 2: Comparative Reaction Rate Constants for N-Nitrosation of Secondary Amines This interactive table presents a comparison of a reported kinetic value for a simple secondary amine with a projected value for the sterically hindered 2-Hexylamine, N,2-dimethyl-, illustrating the expected impact of steric hindrance on reaction rates. usp.org

| Amine | Structure | Relative Steric Hindrance | Expected Second-Order Rate Constant, k (M⁻¹s⁻¹) at pH 3.4 |

|---|---|---|---|

| Di-n-butylamine | (CH₃CH₂CH₂CH₂)₂NH | Low | ~10⁻² - 10⁻³ |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

There is no available experimental data for the 1D (¹H, ¹³C) or 2D NMR (e.g., COSY, HSQC, HMBC) analysis of 2-Hexylamine, N,2-dimethyl-. Such studies are fundamental for definitively assigning the chemical shifts of each proton and carbon atom, providing a detailed map of the molecule's covalent framework. Without these spectra, a discussion of the specific electronic environments of the nuclei within the molecule is not possible.

Furthermore, the lack of NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) studies, precludes any meaningful conformational analysis . The rotation around the single bonds in 2-Hexylamine, N,2-dimethyl- would lead to various spatial arrangements (conformers), and NMR spectroscopy is a primary tool for investigating the preferred conformations in solution. In the absence of such studies, the three-dimensional structure and dynamic behavior of the molecule remain uncharacterized.

Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Detailed mass spectrometry studies on 2-Hexylamine, N,2-dimethyl- are absent from the scientific literature. An analysis of its fragmentation pathways , which would involve techniques like collision-induced dissociation (CID), is crucial for understanding the molecule's stability and for developing analytical methods for its identification. Isotopic labeling studies, which would further clarify these fragmentation mechanisms, have also not been reported.

Similarly, the application of High-Resolution Mass Spectrometry (HRMS) to this compound has not been documented. HRMS is essential for determining the precise elemental composition of the molecule and any potential impurities, a critical aspect in chemical synthesis and analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Analysis

No public records of the infrared (IR) or Raman spectra for 2-Hexylamine, N,2-dimethyl- could be located. Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule and studying intermolecular interactions, such as hydrogen bonding. An analysis of the characteristic vibrational modes for the amine and alkyl groups of this compound would provide valuable structural insights, but the necessary experimental spectra are not available.

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography on a suitable derivative of 2-Hexylamine, N,2-dimethyl- would provide unequivocal proof of its molecular structure and reveal how the molecules arrange themselves in the solid state. This analysis is crucial for understanding the compound's physicochemical properties. The formation of co-crystals or salts is a common strategy to obtain high-quality single crystals suitable for diffraction experiments. rsc.org

Solid-State Structural Characterization

Single-crystal X-ray diffraction (SCXRD) analysis of a derivative, for instance, the hydrochloride salt of N,2-dimethylhexan-2-amine, would yield precise data on its crystal lattice and molecular geometry. This fundamental information includes the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. researchgate.netmdpi.com

The analysis would confirm the covalent structure, including exact bond lengths and angles of the N,2-dimethylhexan-2-ammonium cation and the position of the chloride anion. This provides a detailed picture of the molecule's conformation in the solid state. mdpi.com

Below is an illustrative table of the crystallographic data that would be determined in such an experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | 13.31 Å |

| b (Å) | Unit cell dimension along the b-axis. | 5.59 Å |

| c (Å) | Unit cell dimension along the c-axis. | 18.37 Å |

| β (°) | Angle of the unit cell. | 110.04° |

| Volume (ų) | Volume of the unit cell. | 1285.5 ų |

| Z | Number of molecules per unit cell. | 4 |

Intermolecular Interactions and Crystal Packing

In a hypothetical hydrochloride salt of 2-Hexylamine, N,2-dimethyl-, the primary interaction would be a strong hydrogen bond between the ammonium (B1175870) proton (N-H⁺) and the chloride anion (Cl⁻). researchgate.net The hydrophobic hexyl chains would likely be arranged to maximize weaker van der Waals interactions, segregating into regions away from the polar, hydrogen-bonded components. mdpi.com The analysis of these interactions helps rationalize the stability and morphology of the crystal. mdpi.comnih.gov Techniques like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within the crystal. mdpi.comresearchgate.net

The table below summarizes the types of interactions that would be analyzed.

| Interaction Type | Description | Atoms Involved (Hypothetical) |

|---|---|---|

| Hydrogen Bonding | Strong electrostatic interaction between a hydrogen atom donor and an acceptor. | N-H···Cl |

| Van der Waals Forces | Weak forces resulting from temporary charge fluctuations in molecules. | C-H···H-C (between alkyl chains) |

| Ion-Pairing | Electrostatic attraction between the cation and anion. | R₃N-H⁺ ··· Cl⁻ |

Computational and Theoretical Chemistry of 2 Hexylamine, N,2 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. These methods provide insights into electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aliphatic amines, DFT calculations are often employed to predict properties like basicity (pKa), ionization potential, and the distribution of electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G* or 6-31+G*, to perform geometry optimization and calculate electronic energies. semanticscholar.orgresearchgate.net

In studies of similar aliphatic amines, DFT has been successfully used to correlate calculated quantum chemical descriptors with experimental pKa values. semanticscholar.org These calculations typically involve determining the energies of the neutral amine and its protonated (cationic) form. The energy difference between these two states is a key factor in determining the amine's basicity. semanticscholar.orgresearchgate.net For 2-Hexylamine, N,2-dimethyl-, a DFT study would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. Following this, properties such as the electrostatic potential map would be calculated to identify regions of high electron density, which are indicative of the location of the reactive lone pair of electrons on the nitrogen atom.

Table 1: Representative DFT Calculation Parameters for Aliphatic Amines This table is illustrative and based on common practices for similar molecules.

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-31+G* | Describes the atomic orbitals of the system. |

| Solvent Model | SM5.4A or PCM | Accounts for the effect of a solvent on the molecule's properties. semanticscholar.orgacs.org |

| Calculation Type | Geometry Optimization | Finds the lowest energy structure of the molecule. |

| Properties Calculated | ΔE (neutral vs. cation) | Correlates with basicity (pKa). semanticscholar.org |

Molecular orbital (MO) analysis provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net

For a tertiary amine like 2-Hexylamine, N,2-dimethyl-, the HOMO would be expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the alkyl framework. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a study on a different nitrogen-containing heterocyclic compound, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO energy to be -5.3130 eV and the LUMO energy to be -0.2678 eV, resulting in an energy gap of 5.0452 eV. nih.govresearchgate.net Similar calculations for 2-Hexylamine, N,2-dimethyl- would provide valuable information about its electronic properties and potential reactivity in various chemical environments.

Table 2: Illustrative Frontier Orbital Energies from a DFT Study on a Nitrogen-Containing Molecule. nih.govresearchgate.net

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -5.3130 | Relates to electron-donating ability. |

| LUMO | -0.2678 | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0452 | Indicator of chemical stability and reactivity. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like 2-Hexylamine, N,2-dimethyl-, with its hexyl chain and methyl groups, a large number of conformers are possible. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformers and the energy barriers between them.

Studies on sterically hindered amines, such as N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, have shown a strong preference for specific conformations, like the trans conformation, which minimizes steric hindrance. nih.gov Similarly, the kinetics of quaternization of substituted N,N-dimethylcyclohexylamines have been used to deduce their preferred conformations. rsc.org For 2-Hexylamine, N,2-dimethyl-, a computational conformational analysis would involve systematically rotating the single bonds in the hexyl chain and around the C-N bonds to generate a variety of possible structures. The energy of each conformer would then be calculated to construct a potential energy landscape. This landscape would reveal the most stable conformers and the energetic cost of transitioning between them, which is crucial for understanding the molecule's physical properties and how it might interact with other molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, including the identification of intermediates and transition states. This is particularly useful for understanding the reactivity of amines, for example, in N-methylation reactions. chemrxiv.orgacs.orgnih.gov

For a secondary amine, a common reaction is N-methylation to form a tertiary amine. While 2-Hexylamine, N,2-dimethyl- is already a tertiary amine, it can still undergo reactions such as quaternization with alkyl halides. Reaction pathway modeling for the reaction of a similar secondary amine with a methylating agent would typically show the nucleophilic attack of the amine's lone pair on the methylating agent. chemrxiv.org This leads to the formation of a transition state, which is the highest energy point along the reaction coordinate. The calculation of the structure and energy of this transition state is crucial for determining the reaction's activation energy and, consequently, its rate. Studies on the N-methylation of amines often propose intermediates such as iminium ions, which are subsequently reduced. chemrxiv.org Modeling these pathways provides a detailed understanding of the reaction mechanism at a molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt This approach allows for the investigation of dynamic processes, such as conformational changes and the influence of the surrounding environment (e.g., a solvent) on the molecule's behavior.

The presence of a solvent can have a significant impact on the conformation, reactivity, and properties of a molecule. semanticscholar.orgresearchgate.net MD simulations can explicitly model the interactions between the solute (2-Hexylamine, N,2-dimethyl-) and the individual solvent molecules. For instance, in an aqueous environment, water molecules can form hydrogen bonds with the nitrogen's lone pair, stabilizing certain conformations and influencing the amine's basicity. nih.govrsc.orgnih.govrsc.org

Quantum chemical studies on aliphatic amines have shown that while calculations on isolated molecules may not strongly correlate with experimental pKa values, the inclusion of a solvent model leads to good correlations. semanticscholar.orgresearchgate.net MD simulations provide a more dynamic picture of these solvent effects. A simulation of 2-Hexylamine, N,2-dimethyl- in water would show how the water molecules arrange themselves around the amine's hydrophobic alkyl chains and the more polar amino group. This "solvation shell" can affect the accessibility of the nitrogen's lone pair for reactions and may favor certain conformers that optimize their interaction with the solvent. ulisboa.pt

Self-Aggregation or Complex Formation Studies

Computational and theoretical investigations into the self-aggregation or complex formation of 2-Hexylamine, N,2-dimethyl- are not extensively documented in publicly available scientific literature. However, the molecular structure of the compound provides a basis for theoretical postulation on its potential intermolecular interactions.

2-Hexylamine, N,2-dimethyl- possesses a secondary amine group (-NH-), which can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This capability for hydrogen bonding is a primary driving force for self-aggregation in amines. It is plausible that molecules of 2-Hexylamine, N,2-dimethyl- could form dimers or small oligomers in non-polar solvents or in the neat liquid state through N-H···N hydrogen bonds.

In addition to hydrogen bonding, the molecule features a C8 alkyl backbone. These non-polar alkyl chains would primarily interact through van der Waals forces, specifically London dispersion forces. In aqueous environments, the hydrophobic nature of the alkyl chains could lead to aggregation to minimize contact with water, a phenomenon known as the hydrophobic effect.

While specific computational studies such as molecular dynamics (MD) simulations or quantum mechanical calculations on the aggregation of 2-Hexylamine, N,2-dimethyl- have not been reported, methodologies applied to similar amphiphilic molecules could provide insight. Such studies often involve calculating interaction energies, radial distribution functions, and coordination numbers to characterize the structure and stability of aggregates. Without such specific studies, the extent and nature of self-aggregation for this particular compound remain a subject for future computational investigation.

Spectroscopic Property Prediction and Interpretation

While experimental spectra are the benchmark for chemical identification, computational methods provide powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2-Hexylamine, N,2-dimethyl-. The following sections detail the predicted spectroscopic characteristics based on theoretical principles and data from analogous compounds.

Mass Spectrometry

The mass spectrum of 2-Hexylamine, N,2-dimethyl- is predicted to be dominated by fragmentation patterns characteristic of aliphatic amines. The molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C8H19N, 129.24 g/mol ). As a molecule with a single nitrogen atom, it follows the "nitrogen rule," having an odd nominal molecular mass.

The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For 2-Hexylamine, N,2-dimethyl-, two primary alpha-cleavage pathways are possible, with the loss of the largest alkyl group typically being the most favored pathway.

Pathway A (Loss of butyl radical): Cleavage of the C2-C3 bond results in the loss of a butyl radical (•C4H9) and the formation of a prominent fragment ion.

Pathway B (Loss of methyl radical): Cleavage of the C2-CH3 bond results in the loss of a methyl radical (•CH3).

Below is a table of predicted major fragment ions.

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway | Lost Neutral Fragment |

|---|---|---|---|

| 129 | [C8H19N]•+ | Molecular Ion (M+) | - |

| 72 | [CH3-CH=N(H)-CH3]+ | Alpha-cleavage | •C4H9 (Butyl radical) |

| 114 | [(C4H9)(CH3)C=N(H)]+ | Alpha-cleavage | •CH3 (Methyl radical) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the different proton environments in the molecule.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH2-CH2-CH2-CH3 | ~0.9 | Triplet (t) | 3H |

| -CH2-CH2-CH3 | ~1.3-1.4 | Multiplet (m) | 4H |

| -CH2-C(CH3)2- | ~1.5-1.6 | Multiplet (m) | 2H |

| -C(CH3)2-NH- | ~1.1 | Singlet (s) | 6H |

| -NH-CH3 | ~2.3-2.4 | Singlet (s) | 3H |

| -NH-CH3 | ~0.7-1.5 (broad) | Singlet (s, broad) | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH3-(CH2)3- | ~14 |

| CH3-CH2-CH2-CH2- | ~23 |

| CH3-CH2-CH2-CH2- | ~26 |

| -CH2-C(CH3)2- | ~40-45 |

| -C(CH3)2-NH- | ~25-30 |

| -C(CH3)2-NH- | ~55-60 |

| -NH-CH3 | ~30-35 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of 2-Hexylamine, N,2-dimethyl- would display characteristic absorption bands corresponding to its functional groups. The presence of a secondary amine is a key feature.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |

| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Applications in Advanced Chemical Synthesis and Materials Science Research

Development of Advanced Analytical Methods

Specific advanced analytical methodologies for the detection, quantification, or characterization of 2-Hexylamine, N,2-dimethyl- have not been described in the available literature. General methods for amine analysis exist but are not tailored to this particular compound.

Chromatographic Method Development (e.g., GC-MS, LC-MS) for Environmental or Industrial Samples

A comprehensive review of scientific literature indicates a lack of specific studies detailing the use of 2-Hexylamine, N,2-dimethyl- in the development of chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing environmental or industrial samples.

Derivatization Agents for Enhanced Detection

Currently, there is no available research in scientific literature that describes the use of 2-Hexylamine, N,2-dimethyl- as a derivatization agent for the purpose of enhancing the detection of other analytes in chromatographic applications. Amines themselves are typically the target of derivatization to improve their volatility or detectability, rather than being used as the agent.

Applications in Carbon Dioxide Capture Technologies (as activators)

2-Hexylamine, N,2-dimethyl- is classified as a sterically hindered amine due to the bulky tertiary alkyl group attached to the nitrogen atom. This structural feature is of significant interest in the field of carbon dioxide (CO₂) capture technologies. Sterically hindered amines are explored as alternatives to conventional amines, such as monoethanolamine (MEA), for post-combustion CO₂ capture because they can offer advantages in terms of absorption capacity and regeneration energy.

The reaction between a conventional primary amine and CO₂ proceeds through the formation of a stable carbamate. In contrast, the bulky alkyl group in a sterically hindered amine creates spatial interference that destabilizes the carbamate intermediate. epa.gov This instability leads to the preferential formation of bicarbonate, as shown in the reaction mechanism below. This pathway allows for a theoretical maximum CO₂ loading of 1 mole of CO₂ per mole of amine, which is double the 0.5 ratio for conventional amines that form stable carbamates. nih.govacs.org

Key Advantages of Sterically Hindered Amines in CO₂ Capture:

Higher CO₂ Loading Capacity: The formation of bicarbonate allows for a higher stoichiometric absorption of CO₂.

While specific experimental data for 2-Hexylamine, N,2-dimethyl- is not prevalent, its molecular structure aligns with the key requirements for a sterically hindered amine solvent. Research on other hindered amines demonstrates these principles effectively.

| Property | Conventional Amines (e.g., MEA) | Sterically Hindered Amines (e.g., AMP, and potentially N,2-dimethyl-2-hexylamine) |

|---|---|---|

| Primary Reaction Product | Carbamate | Bicarbonate |

| Stoichiometric CO₂ Loading (mol CO₂/mol amine) | 0.5 | 1.0 |

| Carbamate Stability | High | Low / Unstable |

| Regeneration Energy | High | Lower |

Role in Desalination Solvent Extraction Processes

Temperature Swing Solvent Extraction (TSSE) is an emerging, membrane-less technology for desalinating high-salinity brines, which are challenging for conventional methods like reverse osmosis. acs.orgelsevierpure.com This process utilizes solvents, particularly aliphatic amines, that have temperature-dependent water solubility. researchgate.netgaacademy.org The principle involves using the amine solvent to selectively extract water from the brine at a low temperature and then releasing the purified water at a higher temperature. elsevierpure.com

2-Hexylamine, N,2-dimethyl- fits the structural profile of a promising candidate for TSSE based on the following characteristics:

Amine Structure: It possesses a hydrophilic amine group capable of hydrogen bonding with water and a hydrophobic alkyl body.

Branching: Research has shown that branched secondary and tertiary aliphatic amines are among the best-performing solvents for desalination via TSSE. acs.org The tertiary structure of 2-Hexylamine, N,2-dimethyl- is therefore advantageous.

Carbon Number: Studies investigating structure-property relationships have focused on amines with a similar number of carbon atoms, such as the high-performing six-carbon amines diisopropylamine (DIPA) and dipropylamine (DPA). acs.orgelsevierpure.com

The TSSE process generally follows these steps:

Extraction: The amine solvent is mixed with the saline feed at a low temperature. At this stage, the solvent's affinity for water is high, causing it to draw water into the solvent phase while rejecting salt ions.

Phase Separation: The water-rich solvent phase is separated from the concentrated brine.

Water Release: The temperature of the water-solvent mixture is raised. This temperature increase reduces the solubility of water in the amine, causing the mixture to separate into a purified water phase and a regenerated solvent phase.

Recycling: The regenerated solvent is cooled and recycled back to the extraction step.

While specific studies on six-carbon amines are ongoing to optimize solvent design, the class of compounds to which 2-Hexylamine, N,2-dimethyl- belongs is central to this area of research. elsevierpure.comgaacademy.org

| Parameter | Description | Relevance of Amine Structure |

|---|---|---|

| Water Uptake | The amount of water extracted by the solvent from the brine at low temperature. | Dependent on the hydrophilicity/hydrophobicity balance and hydrogen bonding capability. |

| Salt Rejection | The efficiency of the solvent in excluding salt ions during water extraction. | Generally high for low-polarity amine solvents. |

| Temperature Swing (ΔT) | The difference between the low extraction temperature and the high water-release temperature. | A smaller ΔT is desirable for lower energy consumption. This is influenced by the amine's molecular structure. |

| Solvent Crossover | The amount of residual amine solvent that dissolves in the final purified water product. | Lower crossover is critical. Branching and molecular size can influence this property. |

Environmental Chemistry and Degradation Studies Non Human

Biotic Degradation Mechanisms (e.g., microbial metabolism in non-human systems)

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial pathway for the removal of chemicals from the environment. For a compound like 2-Hexylamine, N,2-dimethyl-, microbial metabolism would likely involve enzymatic oxidation of the alkyl chains or N-demethylation.

A thorough search of scientific databases did not yield any studies on the microbial metabolism or biodegradation of 2-Hexylamine, N,2-dimethyl- in non-human systems. Therefore, information regarding the microorganisms capable of its degradation, the metabolic pathways involved, the rate of biodegradation, and the formation of potential metabolites is currently unavailable.

Environmental Fate and Transport Modeling

Environmental fate and transport models use a compound's physical and chemical properties to predict its distribution and persistence in the environment. researchgate.net These models, including Quantitative Structure-Activity Relationship (QSAR) models, estimate how a chemical partitions between air, water, soil, and sediment, and its likely persistence. researchgate.netecetoc.org Key input parameters for such models often include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Specific environmental fate and transport modeling studies for 2-Hexylamine, N,2-dimethyl- have not been identified in the literature. While predictive QSAR models can be used to estimate the environmental behavior of chemicals lacking experimental data, a formal modeling assessment for this specific compound is not publicly available. nih.gov Without experimental data on its degradation rates and physical-chemical properties, any modeling effort would carry a high degree of uncertainty.

Due to the lack of specific research findings, no data tables can be generated for the degradation pathways or environmental fate of 2-Hexylamine, N,2-dimethyl-.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of sterically hindered amines like N,2-dimethyl-2-hexylamine can be challenging. Traditional N-alkylation methods often lead to mixtures of products and require harsh reaction conditions. nih.gov Future research should focus on developing more efficient, selective, and sustainable synthetic strategies.

One promising approach is the use of catalytic amination . Transition-metal catalyzed hydroamination and reductive amination of ketones and aldehydes with primary amines offer atom-economical routes to secondary amines. nih.govgalchimia.com Investigating the application of catalysts based on earth-abundant metals could provide a greener alternative to precious metal catalysts. nih.gov Another avenue lies in the exploration of flow chemistry for the synthesis of N,2-dimethyl-2-hexylamine. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for exothermic reactions.

Furthermore, the development of biocatalytic methods using enzymes such as amine dehydrogenases or transaminases could offer a highly selective and environmentally benign route to chiral amines, should the synthesis of specific stereoisomers of N,2-dimethyl-2-hexylamine be desired.

Exploration of Undiscovered Reactivity and Reaction Mechanisms

The steric bulk around the nitrogen atom in N,2-dimethyl-2-hexylamine is expected to significantly influence its reactivity. While this steric hindrance can limit its participation in some classical amine reactions, it can also be exploited to achieve unique selectivity in others.

Future research could investigate its utility as a sterically hindered base in organic synthesis. Such bases are valuable for promoting elimination reactions over substitution reactions and for deprotonating sterically accessible protons. The bulky substituents may also allow it to act as a ligand for transition metals , potentially leading to catalysts with novel reactivity and selectivity due to the specific steric environment created around the metal center. mdpi.com

Investigating its reactivity in C-N bond-forming reactions under novel catalytic systems is another area of interest. For instance, exploring its participation in copper-catalyzed C-N coupling reactions, which have shown promise for sterically hindered partners, could be fruitful. nih.gov Understanding the mechanistic pathways of these reactions, including the potential for single-electron transfer (SET) mechanisms, will be crucial. acs.org

Integration with Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property-reactivity relationships of N,2-dimethyl-2-hexylamine requires the application of advanced analytical and computational methods.

Advanced spectroscopic techniques can provide detailed insights into its molecular structure and dynamics. Two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as COSY, HSQC, and HMBC, can be used for unambiguous assignment of its proton and carbon signals. In-situ spectroscopic methods, like ReactIR, could be employed to monitor reaction kinetics and identify transient intermediates, providing valuable mechanistic information. rsc.org

Computational chemistry offers a powerful tool to complement experimental studies. kjchemicals.co.jp Density Functional Theory (DFT) calculations can be used to:

Predict its conformational preferences and vibrational spectra.

Model reaction pathways and transition states to elucidate reaction mechanisms. mit.edu

Calculate properties such as proton affinity and bond dissociation energies to understand its basicity and reactivity.

The integration of experimental and computational data will be key to building a comprehensive understanding of the chemical behavior of N,2-dimethyl-2-hexylamine.

Potential in Green Chemistry and Sustainable Technologies

The unique properties of sterically hindered amines suggest potential applications in green chemistry and sustainable technologies.

One significant area of exploration is its potential use in carbon capture and utilization (CCU) technologies. The reversible reaction of amines with CO2 is the basis for many carbon capture processes. mit.edu The steric hindrance in N,2-dimethyl-2-hexylamine could influence the thermodynamics and kinetics of CO2 absorption and desorption, potentially leading to lower energy requirements for regeneration compared to less hindered amines.

Furthermore, its potential as a catalyst or a component of catalytic systems for biomass conversion could be investigated. Amines can play a role in the depolymerization of lignin and the conversion of carbohydrates into valuable chemicals. The development of sustainable processes for the production of aliphatic amines from renewable resources is also a key area of green chemistry research. lookchem.com

Multidisciplinary Research Prospects in Advanced Materials and Chemical Process Engineering

The incorporation of N,2-dimethyl-2-hexylamine into advanced materials and its application in chemical process engineering represent exciting multidisciplinary research frontiers.

In materials science , this amine could be explored as a building block for functional polymers and nanomaterials. For instance, it could be used as a monomer or a modifying agent in the synthesis of polyamides or polyurethanes, where its bulky structure could influence the material's physical properties, such as thermal stability and solubility. Its potential as a surface modifying agent for 2D materials, offering protection against environmental degradation, is another intriguing possibility.

From a chemical process engineering perspective, understanding the physical properties of N,2-dimethyl-2-hexylamine, such as its vapor pressure, viscosity, and solubility, is crucial for designing and optimizing industrial processes. Its potential application as a solvent or an extractant in separation processes could also be explored. The development of efficient separation and purification methods for this amine will be essential for its potential industrial applications.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-hexylamine, N,2-dimethyl-?

- Methodological Answer : A common approach involves alkylation of secondary amines under controlled conditions. For example, in a multi-step synthesis, indole derivatives were prepared by heating carboxylic acids in N,N-dimethylacetamide at 160°C for 1.5 hours, followed by purification via column chromatography . Key parameters include:

| Reaction Parameter | Optimal Condition |

|---|---|

| Solvent | N,N-dimethylacetamide |

| Temperature | 160°C |

| Reaction Time | 1.5 hours |

| Purification | Column chromatography |

Alternative routes may involve reductive amination or Grignard reactions, depending on precursor availability.

Q. Which spectroscopic techniques are essential for characterizing 2-hexylamine, N,2-dimethyl-?

- Methodological Answer :

- Mass Spectrometry (MS) : Compare experimental data with reference spectra from the EPA/NIH Mass Spectral Database (e.g., molecular ion peaks at m/z 101 for analogous propanamide derivatives) .

- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., CDCl₃) to resolve signals for methyl groups (δ 1.0–1.5 ppm) and amine protons (δ 2.2–3.0 ppm). Cross-validate with computational predictions .

- Infrared (IR) Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .

Q. What safety protocols are critical when handling 2-hexylamine, N,2-dimethyl-?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Disposal : Neutralize waste with dilute acetic acid before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictions in reported NMR spectral data for 2-hexylamine, N,2-dimethyl- be resolved?

- Methodological Answer :

- Step 1 : Compare experimental spectra with NIST Chemistry WebBook reference data .

- Step 2 : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

- Step 3 : Perform density functional theory (DFT) calculations to predict NMR spectra, as demonstrated in studies of phenolic derivatives .

Q. What strategies optimize reaction yields in multi-step syntheses of 2-hexylamine, N,2-dimethyl-?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps.

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .

- In Situ Monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction times .

Q. How do steric effects in 2-hexylamine, N,2-dimethyl- influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Hindrance Analysis : The branched hexyl chain and dimethyl groups reduce accessibility to the amine lone pair, slowing SN2 reactions.

- Experimental Validation : Compare reaction rates with linear-chain analogs using kinetic studies (e.g., iodomethane alkylation) .

Data Interpretation and Computational Validation

Q. What computational methods validate the vibrational spectra of 2-hexylamine, N,2-dimethyl-?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to simulate IR spectra. Match computed C-N stretches (1250–1300 cm⁻¹) with experimental data .

- Basis Sets : Select B3LYP/6-31G(d) for accurate predictions, as applied in studies of thiadiazin derivatives .

Q. How should researchers address discrepancies between theoretical and experimental mass spectrometry data?

- Methodological Answer :

- Isotope Pattern Analysis : Verify molecular formulas using high-resolution MS (HRMS) .

- Fragmentation Pathways : Compare with EPA/NIH database entries for analogous amines (e.g., m/z 87 for N,2-dimethyl-1-propanamine) .

- Error Margins : Account for instrument calibration errors (±0.001 Da) and matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.